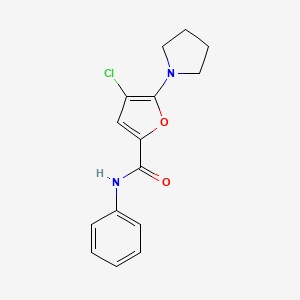
2,13-Dibutyltetradecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,13-Dibutyltetradecanedioic acid is a dicarboxylic acid with the molecular formula C22H42O4 It is a derivative of tetradecanedioic acid, where two butyl groups are attached at the 2nd and 13th positions of the tetradecanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dibutyltetradecanedioic acid typically involves the esterification of tetradecanedioic acid with butanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,13-Dibutyltetradecanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2,13-Dibutyltetradecanedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,13-Dibutyltetradecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanedioic acid: The parent compound without the butyl substitutions.
2,13-Dimethyltetradecanedioic acid: A similar compound with methyl groups instead of butyl groups.
2,13-Diethyltetradecanedioic acid: A similar compound with ethyl groups instead of butyl groups.
Uniqueness
2,13-Dibutyltetradecanedioic acid is unique due to the presence of butyl groups, which impart distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
538373-98-7 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2,13-dibutyltetradecanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-3-5-15-19(21(23)24)17-13-11-9-7-8-10-12-14-18-20(22(25)26)16-6-4-2/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
OYQUMNZVCSYKSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCCCC(CCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



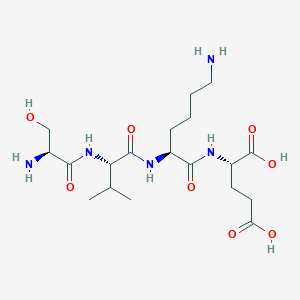
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
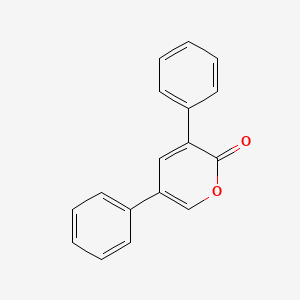
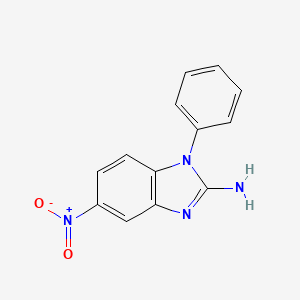
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
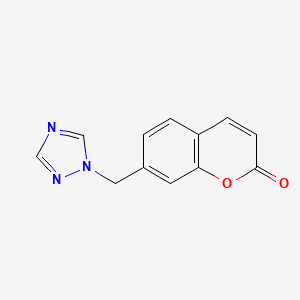
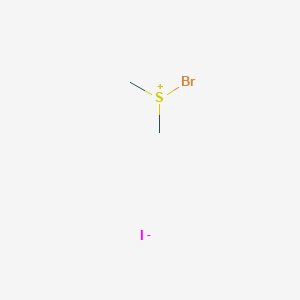
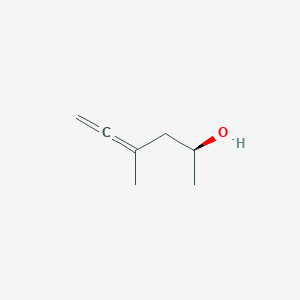
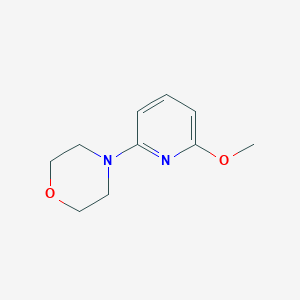
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
